(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE
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Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole and indole moiety linked by an ethenyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and indole intermediates, followed by their coupling through a vinyl cyanide linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethanone
- 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethanol
- 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethane
Uniqueness
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE is unique due to its ethenyl cyanide linkage, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(1-benzylindol-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3S/c26-15-19(25-27-22-11-5-7-13-24(22)29-25)14-20-17-28(16-18-8-2-1-3-9-18)23-12-6-4-10-21(20)23/h1-14,17H,16H2/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSAGUVWAKRRTP-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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